molecular formula C3H10ClN3 B146694 1,1-Dimethylguanidine hydrochloride CAS No. 22583-29-5

1,1-Dimethylguanidine hydrochloride

Cat. No.: B146694
CAS No.: 22583-29-5
M. Wt: 123.58 g/mol
InChI Key: NQQVLNFSVPLPII-UHFFFAOYSA-N
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Description

1,1-Dimethylguanidine hydrochloride is a chemical compound with the molecular formula C3H9N3·HCl. It is a derivative of guanidine, characterized by the presence of two methyl groups attached to the nitrogen atom. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1,1-Dimethylguanidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, inhibiting its activity and thereby reducing the production of nitric oxide. This interaction is essential in studying the regulation of nitric oxide levels in biological systems. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, influencing their function and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of nitric oxide synthesis by this compound can affect the signaling pathways that rely on nitric oxide as a signaling molecule. This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, a critical signaling molecule in various physiological processes. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including alterations in blood pressure, heart rate, and renal function. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and other related metabolites. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and optimizing its use in experimental studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is critical for its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of dimethylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid to yield the hydrochloride salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylguanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

1,1-Dimethylguanidine hydrochloride has the molecular formula C3H9N3HCl\text{C}_3\text{H}_9\text{N}_3\cdot \text{HCl} and is characterized by two methyl groups attached to the nitrogen atom of guanidine. It acts primarily as an inhibitor of nitric oxide (NO) synthesis, influencing various biochemical pathways, particularly the LKB1-AMPK pathway, which plays a critical role in metabolic regulation .

Biochemical Properties

  • Inhibition of Nitric Oxide Synthesis : DMGH inhibits nitric oxide synthase, impacting cardiovascular and neurological functions.
  • Cellular Effects : It modulates cell signaling pathways and gene expression, affecting processes like cell proliferation and apoptosis.

Chemistry

  • Organic Synthesis : DMGH is utilized as a reagent in the preparation of guanidine derivatives. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Biology

  • Nitric Oxide Research : As an inhibitor of NO synthesis, DMGH is valuable in studies aimed at understanding the role of NO in physiological processes and its implications in diseases such as hypertension and diabetes .

Medicine

  • Antidiabetic Agent : DMGH is related to metformin, a well-known antidiabetic drug that activates AMPK to decrease hepatic glucose production. Studies have shown its efficacy in managing blood glucose levels in diabetic patients .

Industry

  • Polymer Production : DMGH serves as an intermediate in the synthesis of polymers and resins used in various industrial applications .

Case Study 1: Antidiabetic Effects

A meta-analysis examined the effects of metformin (related to DMGH) on glycemic control in patients with type 2 diabetes. The results indicated a significant reduction in HbA1c levels among patients treated with metformin compared to placebo groups . The study highlighted the importance of DMGH's mechanism involving AMPK activation.

Case Study 2: Stability Studies

Research on the stability of metformin under various conditions showed that degradation products formed under high temperature and oxidative stress could be analyzed using LC-MS techniques. This study emphasizes the importance of understanding the stability profiles of compounds similar to DMGH for pharmaceutical applications .

Data Tables

Comparison with Similar Compounds

Comparison: 1,1-Dimethylguanidine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different pharmacokinetic properties . For instance, while methylguanidine hydrochloride is also a guanidine derivative, it lacks the additional methyl groups that confer unique properties to this compound .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological activities make it a valuable tool for researchers and industrial chemists alike.

Biological Activity

1,1-Dimethylguanidine hydrochloride (DMG) is a compound with significant biological activity, particularly in the fields of pharmacology and microbiology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C3H10ClN3
  • Molecular Weight : 109.58 g/mol
  • CAS Number : 598-65-2

This compound acts primarily as a competitive inhibitor of nitric oxide (NO) synthesis. This inhibition can affect various physiological processes, including blood pressure regulation and renal sympathetic nerve activity. Studies have shown that DMG administration can lead to significant changes in mean blood pressure and heart rate in animal models, particularly in spontaneously hypertensive rats .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMG. It has been shown to inhibit the growth of several bacterial strains, including Ralstonia solanacearum, Escherichia coli, and Staphylococcus species. The effectiveness of DMG as an antimicrobial agent appears to be concentration-dependent, with notable activity observed at concentrations of 1 M .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainConcentration (M)Inhibition Observed
Ralstonia solanacearum1Yes
Escherichia coli1Yes
Staphylococcus species1Yes

Study on Blood Pressure Regulation

A study conducted on spontaneously hypertensive rats demonstrated that administration of DMG resulted in a decrease in mean blood pressure and heart rate. The study concluded that DMG's inhibitory effect on NO synthesis may contribute to its role in modulating cardiovascular responses .

Antibacterial Efficacy

In a research study examining the antibacterial activity of DMG, it was found that at high concentrations, DMG could significantly inhibit the growth of pathogenic bacteria. This effect was particularly pronounced when combined with triphenyl tetrazolium chloride (TTC), suggesting a synergistic effect that enhances the antimicrobial properties of DMG .

Research Findings

  • Nitric Oxide Inhibition : DMG has been identified as an endogenous inhibitor of NO synthesis, which plays a crucial role in various biological functions including vasodilation and immune response modulation .
  • Antimicrobial Properties : The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections .
  • Metabolomic Effects : Metabolomic analyses have indicated that DMG influences nitrogen metabolism within bacterial cells, leading to altered production of nitrogenous compounds that may contribute to its antibacterial effects .

Properties

IUPAC Name

1,1-dimethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQVLNFSVPLPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884895
Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22583-29-5
Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22583-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 129986247
CID 129986247
1,1-Dimethylguanidine hydrochloride
CID 129986247
1,1-Dimethylguanidine hydrochloride
CID 129986247
1,1-Dimethylguanidine hydrochloride
CID 129986247
1,1-Dimethylguanidine hydrochloride
CID 129986247
1,1-Dimethylguanidine hydrochloride
CID 129986247
CID 129986247
1,1-Dimethylguanidine hydrochloride

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